Tricyclamol chloride is a chemical compound that has garnered attention in pharmacology due to its antimuscarinic properties. It is primarily utilized in the treatment of various conditions, including motion sickness and as an adjunct in anesthesia. The compound belongs to a class of drugs known as muscarinic receptor antagonists, which inhibit the action of acetylcholine at muscarinic receptors.
Tricyclamol chloride is synthesized through various chemical processes, primarily involving the reaction of specific organic compounds. The synthesis typically involves the use of Grignard reagents and other organic solvents, resulting in a compound that can be purified for pharmaceutical applications.
Tricyclamol chloride is classified as an antimuscarinic agent, which means it blocks the action of acetylcholine on muscarinic receptors. This classification places it within the broader category of cholinergic antagonists, which are used to manage conditions associated with excessive cholinergic activity.
The synthesis of tricyclamol chloride involves several key steps:
The synthesis can yield significant amounts of tricyclamol chloride, with reported yields around 30% based on the starting materials used. The process requires careful control of temperature and reaction conditions to optimize yield and purity.
Tricyclamol chloride has a complex molecular structure characterized by its bicyclic system that includes cyclohexyl and phenyl groups attached to a hydroxyl propyl chain. The molecular formula for tricyclamol chloride is , and it features a quaternary ammonium center.
Tricyclamol chloride primarily undergoes reactions typical for quaternary ammonium compounds, including:
The stability of tricyclamol chloride under various conditions makes it suitable for pharmaceutical formulations, although care must be taken to avoid conditions that could lead to hydrolysis or degradation.
Tricyclamol chloride exerts its pharmacological effects by antagonizing muscarinic receptors, specifically M2 and M3 subtypes. This inhibition reduces the effects of acetylcholine, leading to decreased secretions and smooth muscle contraction.
Tricyclamol chloride is utilized in various scientific and medical applications:
Tricyclamol chloride is systematically identified as 1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium chloride, reflecting its precise atomic arrangement and functional groups. The compound features a quaternary ammonium structure essential for its pharmacological activity, with a molecular formula of C₂₀H₃₂ClNO and a molecular weight of 337.932 g/mol. Its monoisotopic mass is precisely 337.217242 Da, confirming its elemental composition [2] [3].
The molecule contains one undefined stereocenter, introducing potential stereochemical complexity. This chiral center occurs at the carbon bearing the hydroxyl, cyclohexyl, and phenyl groups, theoretically yielding enantiomers with potentially distinct pharmacological profiles. However, the commonly available material is typically described as (±)-tricyclamol chloride, indicating a racemic mixture [2].
Table 1: Comprehensive Nomenclature of Tricyclamol Chloride
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium chloride |
Chemical Formula | C₂₀H₃₂ClNO |
CAS Registry Number | 3818-88-0 |
Other Identifiers | UNII: QYH21J350Z; ChemSpider ID: 65142; MDL: MFCD00865181 |
International Nonproprietary Names (INN) | Tricyclamol chloride (English), Chlorure de tricyclamol (French), Cloruro de triciclamol (Spanish), трицикламола хлорид (Russian), كلوريد ثلاثي سيكلامول (Arabic), 三环氯铵 (Chinese) |
Synonyms | Elorine chloride, Lergine chloride, Tricoloid chloride, Compound 14045 methochloride |
The structural hallmark comprises a pyrrolidinium moiety methylated at the nitrogen position, connected via a propyl chain to a tertiary alcohol bearing both cyclohexyl and phenyl substituents. This arrangement creates a bulky hydrophobic domain that influences receptor binding kinetics and bioavailability. The chloride counterion ensures solubility and crystallinity, with the compound typically forming a white, crystalline solid [2] [5].
Table 2: Structural and Physicochemical Properties
Property | Specification |
---|---|
Molecular Weight | 337.932 g/mol |
Monoisotopic Mass | 337.217242 Da |
Heavy Atom Count | 23 |
Rotatable Bond Count | 5 |
Hydrogen Bond Donors | 1 (hydroxyl group) |
Hydrogen Bond Acceptors | 2 (chloride ion and hydroxyl) |
Topological Polar Surface Area (TPSA) | 23.5 Ų |
Canonical SMILES | C1CCC(CC1)C(CC[N+]2(CCCC2)C)(C3=CC=CC=C3)O.[Cl-] |
Tricyclamol chloride emerged during the mid-20th century (circa 1950s-1960s) as part of intensive research into anticholinergic compounds targeting neurological disorders. Initially developed under research codes like Compound 14045, it was subsequently assigned the international nonproprietary name (INN) "tricyclamol chloride," establishing its global pharmacological identity. This development period coincided with significant advances in understanding the cholinergic system's role in movement disorders [2] [5].
The compound was structurally optimized from earlier anticholinergics to enhance blood-brain barrier permeability, addressing limitations of quaternary ammonium compounds that poorly penetrated the CNS. Its design incorporated the critical quaternary nitrogen for muscarinic receptor affinity while maintaining sufficient lipophilicity through strategic cyclohexyl and phenyl substitutions. This balanced approach represented a significant design philosophy in neuropharmacology during this era [5].
Tricyclamol chloride shares structural similarities with procyclidine hydrochloride (Kemadrin), another historically significant antiparkinsonian agent. Both compounds feature the amino alcohol framework with tertiary hydroxyl groups and cyclic amine components, though tricyclamol's quaternary ammonium structure differentiates it pharmacokinetically. The compound was also investigated under alternative designations including Elorine chloride and Lergine chloride, reflecting various developmental pathways and potential clinical applications beyond movement disorders [5].
Tricyclamol chloride is pharmacologically classified as a muscarinic acetylcholine receptor antagonist (parasympatholytic agent) with significant central nervous system activity. Its quaternary ammonium structure enables selective blockade of muscarinic receptors over nicotinic subtypes, particularly targeting M1 and M4 receptor subtypes prevalent in basal ganglia structures. This receptor specificity underlies its therapeutic application in movement disorders [5].
The compound demonstrates blood-brain barrier penetration despite its quaternary ammonium status, attributable to its hydrophobic phenyl and cyclohexyl domains. This penetration facilitates central effects crucial for neurological applications. Once within the CNS, tricyclamol chloride modulates striatal cholinergic neurotransmission, restoring the dopamine-acetylcholine balance disrupted in Parkinsonism and drug-induced movement disorders [5].
Therapeutically, tricyclamol chloride is indicated for:
Its mechanism involves competitive inhibition of acetylcholine at muscarinic receptors within the corpus striatum and other basal ganglia nuclei. Unlike dopamine replacement therapies, this approach addresses the relative cholinergic excess secondary to dopaminergic deficiency. The therapeutic effects manifest primarily as reduction in tremor, rigidity, and associated motor disturbances without directly affecting dopamine metabolism [5].
Structurally, tricyclamol chloride differs from tertiary amine anticholinergics like benztropine through its permanent positive charge, which typically limits peripheral absorption. However, its unique molecular design achieves sufficient CNS bioavailability while potentially reducing peripheral anticholinergic side effects compared to tertiary analogs. This pharmacological profile positioned tricyclamol chloride as a specialized therapeutic agent within the mid-20th century neuropharmacopeia, though contemporary use has diminished with newer therapeutic approaches [2] [5].
Table 3: Pharmacological Classification and Comparative Agents
Parameter | Tricyclamol Chloride | Procyclidine HCl | Bethanechol Chloride |
---|---|---|---|
Pharmacological Class | Central Muscarinic Antagonist | Central Muscarinic Antagonist | Muscarinic Agonist |
Primary Therapeutic Use | Parkinsonism, Drug-induced EPS | Parkinsonism, Drug-induced EPS | Urinary Retention |
Blood-Brain Barrier Penetration | Moderate (despite quaternary structure) | High (tertiary amine) | Negligible |
Molecular Target | M1/M4 Muscarinic Receptors | M1/M4 Muscarinic Receptors | M3 Muscarinic Receptors |
Chemical Structure | Quaternary Ammonium Compound | Tertiary Amine | Quaternary Ammonium Compound |
Representative Brand Names | Elorine, Lergine | Kemadrin | Urecholine |
**Included for comparative purposes only based on mention in search results; not a therapeutic alternative [4] [5]
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8